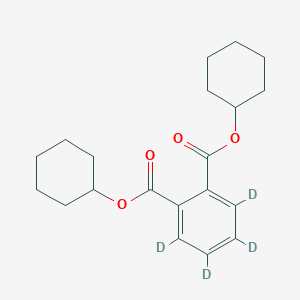

Dicyclohexyl phthalate-d4

Description

Contextualizing Deuterated Phthalate (B1215562) Esters in Environmental and Biological Sciences

Phthalate esters are prevalent environmental contaminants, found in diverse matrices such as water, soil, atmospheric particulate matter, and even human tissues. nih.govmdpi.com Their presence is a direct consequence of their extensive use in consumer products, from which they can leach and migrate into the surrounding environment. researchgate.net The potential for these compounds to interfere with hormonal systems has prompted regulatory bodies worldwide to monitor their levels in food, water, and consumer goods. accustandard.commdpi.com

To accurately quantify phthalates in such complex samples, analysts must overcome challenges like matrix effects, where other components in the sample can interfere with the measurement of the target analyte. researchgate.netsigmaaldrich.com This is where deuterated phthalate esters, including Dicyclohexyl phthalate-3,4,5,6-d4, play a critical role. When a known amount of a deuterated standard is added to a sample at the beginning of the analytical process, it behaves almost identically to its non-labeled counterpart throughout extraction, cleanup, and analysis. sigmaaldrich.comyoutube.com Because the deuterated standard can be distinguished from the native analyte by its higher mass in a mass spectrometer, any losses of the analyte during sample preparation can be accurately corrected for. youtube.com This isotope dilution technique significantly improves the accuracy and reliability of quantification, especially at the low concentrations often encountered in environmental and biological samples. nih.govnih.gov

Significance of Dicyclohexyl Phthalate-3,4,5,6-d4 as a High-Purity Isotopic Standard

The effectiveness of an isotopic standard is directly tied to its purity. Dicyclohexyl phthalate-3,4,5,6-d4 is synthesized to achieve a high isotopic enrichment, typically around 99 atom % D. cdnisotopes.com This high level of purity ensures that the standard itself does not contribute significantly to the signal of the non-labeled analyte being measured, which is crucial for accurate quantification.

The manufacturing process for DCHP can result in a product with a purity of 99% or greater. cpsc.gov For its deuterated counterpart, the synthesis involves reacting phthalic anhydride-d4 with cyclohexanol (B46403). google.com The resulting Dicyclohexyl phthalate-3,4,5,6-d4 serves as an ideal internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comoiv.int These techniques are widely employed for the determination of phthalates in a variety of matrices, including wine and aquatic environments. sigmaaldrich.comoiv.int

The use of Dicyclohexyl phthalate-3,4,5,6-d4 as an internal standard helps to compensate for variations in sample preparation and instrumental response, leading to more robust and reproducible results. youtube.com Its application is particularly noted in methods for determining phthalate levels in complex samples where matrix interference is a significant concern. sigmaaldrich.com The availability of such high-purity certified reference materials is essential for laboratories conducting regulatory monitoring and research studies. nist.govaccustandard.com

Table 1: Chemical Properties of Dicyclohexyl Phthalate-3,4,5,6-d4 and its Unlabeled Analog

| Property | Dicyclohexyl phthalate-3,4,5,6-d4 | Dicyclohexyl phthalate |

|---|---|---|

| Chemical Formula | C₂₀D₄H₂₂O₄ sigmaaldrich.com | C₂₀H₂₆O₄ nist.gov |

| Molecular Weight | 334.44 g/mol sigmaaldrich.com | 330.4180 g/mol nist.gov |

| CAS Number | 358731-25-6 sigmaaldrich.com | 84-61-7 nist.gov |

| Appearance | White to off-white solid powder kljindia.com | White granular solid nih.gov |

| Synonyms | Phthalic Acid Dicyclohexyl Ester-d4 cdnisotopes.com | 1,2-Benzenedicarboxylic acid, dicyclohexyl ester nist.gov |

Table 2: Applications of Dicyclohexyl Phthalate-3,4,5,6-d4 in Research

| Application Area | Analytical Technique | Purpose |

|---|---|---|

| Environmental Monitoring | Ultra-High-Performance Liquid Chromatography-Hybrid Q-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap MS) sigmaaldrich.com | Determination of phthalate levels in aquatic matrices. sigmaaldrich.com |

| Food and Beverage Analysis | Gas Chromatography-Mass Spectrometry (GC/MS) oiv.int | Quantification of phthalates in wine. oiv.int |

| General Analytical Chemistry | Isotope Dilution Mass Spectrometry (IDMS) sigmaaldrich.com | Internal standard to correct for matrix effects and improve accuracy of phthalate quantification. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dicyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2/i7D,8D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWAEIGWURALJQ-ZZRPVTOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCCCC2)C(=O)OC3CCCCC3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583592 | |

| Record name | Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-25-6 | |

| Record name | Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis and Certification of Dicyclohexyl Phthalate 3,4,5,6 D4

Synthetic Pathways and Isotopic Labeling Strategies

The synthesis of Dicyclohexyl phthalate-3,4,5,6-d4 involves the esterification of a deuterated phthalic acid precursor with cyclohexanol (B46403). The core of the isotopic labeling strategy is the introduction of four deuterium (B1214612) atoms onto the aromatic ring of the phthalate (B1215562) molecule. sigmaaldrich.comsigmaaldrich.com This is typically achieved by starting with a commercially available deuterated phthalic anhydride (B1165640) or by deuterating phthalic acid in-house.

A general synthetic approach for the non-labeled Dicyclohexyl phthalate involves the reaction of phthalic anhydride with an excess of cyclohexanol in the presence of an acid catalyst, such as sulfuric acid. google.com The reaction is typically heated under reduced pressure to facilitate the removal of water, a byproduct of the esterification, thereby driving the reaction to completion. google.com The crude product is then purified through a series of washing steps, including neutralization with an aqueous sodium carbonate solution, followed by steam sparging to remove volatile impurities. google.com

For the synthesis of the deuterated analog, a similar esterification process is employed, substituting the standard phthalic anhydride with its deuterated counterpart, phthalic-3,4,5,6-d4 anhydride. The reaction proceeds as follows:

Reactants: Phthalic-3,4,5,6-d4 anhydride and cyclohexanol.

Catalyst: An acid catalyst, such as sulfuric acid.

Conditions: The reaction mixture is heated, often under vacuum, to promote the esterification and remove the water formed during the reaction. google.com

The resulting Dicyclohexyl phthalate-3,4,5,6-d4 is then subjected to purification steps to ensure high chemical and isotopic purity. The isotopic enrichment of the final product is a critical parameter, with suppliers often guaranteeing a high atom percent of deuterium. cdnisotopes.com

Traceability and Certified Reference Material (CRM) Development

The reliability of analytical measurements using Dicyclohexyl phthalate-3,4,5,6-d4 as an internal standard is fundamentally dependent on the quality and certification of the standard itself. Certified Reference Materials (CRMs) provide a crucial link in the metrological traceability chain, ensuring that measurement results are accurate and comparable across different laboratories and over time. cpachem.comsigmaaldrich.com

The development of a CRM for Dicyclohexyl phthalate-3,4,5,6-d4 involves a rigorous process that includes:

Purity Assessment: The chemical purity of the material is determined using various analytical techniques. High-performance liquid chromatography (HPLC) is a common method for assessing purity, with some standards achieving greater than 95% purity. lgcstandards.com

Characterization: Comprehensive characterization is performed to confirm the identity of the compound. This includes determining its molecular weight and formula. sigmaaldrich.comscbt.com

Homogeneity and Stability Studies: The material is tested to ensure that it is homogeneous throughout the batch. cpachem.com Stability studies are also conducted to determine the shelf life of the CRM under specified storage conditions, which is often at +4°C. cpachem.comlgcstandards.com

Certification: The certified value, typically the concentration in a solution or the purity of a neat material, is assigned based on the results of the characterization and purity assessment. The uncertainty of the certified value is also determined and reported on the certificate of analysis. cpachem.com

Organizations that produce these CRMs often operate under stringent quality management systems, such as ISO 9001, and may be accredited to ISO/IEC 17025 (for testing) and ISO 17034 (for reference material production). cpachem.comcrmlabstandard.comcrmlabstandard.com This ensures that the entire process, from production to certification, adheres to internationally recognized standards. The traceability of the measurement results is established through validated in-house methods and is ultimately traceable to the International System of Units (SI). cpachem.com

| Parameter | Typical Specification | Significance |

|---|---|---|

| Chemical Purity | >95% (HPLC) lgcstandards.com | Ensures that the standard is free from significant impurities that could interfere with analysis. |

| Isotopic Enrichment | Typically ≥98 atom % D cdnisotopes.com | Guarantees a high degree of deuteration, which is essential for accurate quantification in IDMS. |

| Storage Temperature | +4°C lgcstandards.com | Maintains the stability and integrity of the compound over its shelf life. |

| Accreditation | ISO 17034, ISO/IEC 17025 cpachem.com | Demonstrates the competence of the producer and the reliability of the certified values. |

Interlaboratory Validation of Dicyclohexyl Phthalate-3,4,5,6-d4 Standards

Interlaboratory validation, often through proficiency testing (PT) schemes, is a critical step in assessing the performance of analytical methods and the comparability of results between different laboratories. nih.gov While specific interlaboratory studies focused solely on Dicyclohexyl phthalate-3,4,5,6-d4 are not extensively detailed in the public domain, the principles of such validation are well-established within the broader context of phthalate analysis.

A typical interlaboratory study for phthalate biomarkers involves the following: nih.gov

Preparation of Test Materials: A central organizer prepares and distributes homogenous and stable test materials to participating laboratories. These materials are often urine or other biological matrices spiked with known concentrations of various phthalates and their deuterated internal standards, including Dicyclohexyl phthalate-3,4,5,6-d4.

Analysis by Participants: Each laboratory analyzes the test materials using their own analytical methods, which commonly involve enzymatic deconjugation followed by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS). nih.gov

Data Evaluation: The results from all participating laboratories are collected and statistically evaluated to determine the consensus value for the concentration of each analyte. The performance of each laboratory is then assessed based on how close their results are to the consensus value.

These studies help to identify potential issues with analytical methods, improve interlaboratory comparability, and provide confidence in the accuracy of the data being generated. nih.gov The use of well-characterized and certified Dicyclohexyl phthalate-3,4,5,6-d4 as an internal standard is fundamental to the success of such validation schemes, as it allows for the reliable quantification of the target phthalates.

| Validation Step | Purpose | Key Methodologies |

|---|---|---|

| Homogeneity Testing | Ensures all samples from a batch are identical. | Analysis of randomly selected samples. cpachem.com |

| Stability Testing | Determines the shelf-life and appropriate storage conditions. | Analysis of samples stored under various conditions over time. nih.gov |

| Proficiency Testing | Assesses the performance of different laboratories. | Distribution of common samples for interlaboratory comparison. nih.gov |

Advanced Analytical Techniques Utilizing Dicyclohexyl Phthalate 3,4,5,6 D4

Isotope Dilution Mass Spectrometry (IDMS) for Phthalate (B1215562) Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the use of isotopically labeled compounds to achieve highly accurate and precise quantification. Dicyclohexyl phthalate-3,4,5,6-d4 is particularly well-suited for this purpose in the analysis of phthalates.

Principles and Applications in Mitigating Matrix Effects

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard, such as Dicyclohexyl phthalate-3,4,5,6-d4, to a sample prior to processing and analysis. sigmaaldrich.com This deuterated standard is chemically identical to its non-labeled counterpart, Dicyclohexyl phthalate, and therefore exhibits nearly the same behavior during extraction, cleanup, and ionization in the mass spectrometer. sigmaaldrich.com

A significant challenge in analytical chemistry is the "matrix effect," where other components in a sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and resulting in inaccurate quantification. By using an isotopic analog as an internal standard, any variations or losses of the analyte during sample preparation and analysis will equally affect the labeled standard. sigmaaldrich.com The ratio of the native analyte to the labeled standard is measured by the mass spectrometer, and because this ratio remains constant regardless of matrix effects or analyte loss, it allows for highly accurate quantification. sigmaaldrich.com

The use of Dicyclohexyl phthalate-3,4,5,6-d4 helps to overcome these matrix-related issues commonly encountered in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses, which could otherwise lead to biased results. sigmaaldrich.com

Method Validation and Recovery Studies with Dicyclohexyl Phthalate-3,4,5,6-d4

Method validation is a critical step in ensuring the reliability of an analytical procedure. This process involves assessing parameters such as accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). In studies involving the analysis of phthalates, Dicyclohexyl phthalate-3,4,5,6-d4 is often used as an internal standard to validate the method's performance.

Recovery studies are performed to determine the efficiency of the extraction process. By spiking a sample with a known concentration of Dicyclohexyl phthalate-3,4,5,6-d4 before extraction, the percentage of the standard that is recovered at the end of the process can be calculated. This provides a measure of the analyte loss during sample preparation. For instance, in a study analyzing phthalates in coffee brews, a deuterated surrogate standard was used to calculate extraction yield percentages, which were consistently high, often approaching 100%. nih.gov

The precision of a method is often expressed as the relative standard deviation (RSD), and the accuracy is determined by comparing the measured concentration to a known true value. In a validated method for analyzing dichloroanilines and phthalates in rice, the accuracy ranged from 90.0% to 117.8%, with precision values (RSD) generally below 15%. nih.gov

Chromatographic Separations Coupled with Mass Spectrometry

The combination of chromatography for separation and mass spectrometry for detection provides a powerful platform for the analysis of complex mixtures. Dicyclohexyl phthalate-3,4,5,6-d4 plays a crucial role as an internal standard in these hyphenated techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds like phthalates. In GC-MS method development, Dicyclohexyl phthalate-3,4,5,6-d4 can be used as an internal standard to ensure accurate quantification. oiv.int The method involves separating the analytes on a gas chromatographic column followed by detection using a mass spectrometer. redalyc.org To enhance selectivity and sensitivity, the mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. redalyc.orgnih.gov

In the development of a GC-MS method for phthalates in wine, for example, deuterated internal standards, including Dicyclohexyl phthalate-3,4,5,6-d4, were utilized for quantification. oiv.int The method specified precautions to avoid contamination from environmental phthalates, highlighting the importance of using internal standards to correct for any potential background interference. oiv.int

Table 1: Example GC-MS Parameters for Phthalate Analysis

| Parameter | Setting |

|---|---|

| Column | 5% diphenyl 95% dimethyl siloxane (e.g., SLB5, 30 m x 0.25 mm i.d., 0.5 µm film thickness) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Splitless nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.govredalyc.orgnih.gov |

This table is for illustrative purposes and specific parameters may vary depending on the application.

Ultra-High-Performance Liquid Chromatography-Hybrid Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap MS)

UHPLC-Q-Orbitrap MS is a state-of-the-art analytical technique that combines the high separation efficiency of UHPLC with the high-resolution and accurate mass capabilities of the Orbitrap mass spectrometer. nih.govresearchgate.netnih.govmdpi.com This combination allows for highly sensitive and selective detection and quantification of a wide range of compounds, including phthalates.

Dicyclohexyl phthalate-3,4,5,6-d4 is an ideal internal standard for UHPLC-Q-Orbitrap MS methods targeting phthalates in various matrices, such as aquatic environments. sigmaaldrich.comsigmaaldrich.com The high mass accuracy of the Orbitrap analyzer allows for confident identification of analytes based on their exact mass, while the use of the deuterated internal standard ensures accurate quantification, even at low concentrations. nih.gov Quantification is typically achieved using matrix-matched standard calibration curves with the isotopically labeled standard. nih.gov

Application as Internal Standard and Surrogate Analyte in Diverse Matrices

The utility of Dicyclohexyl phthalate-3,4,5,6-d4 extends to its use as both an internal standard and a surrogate analyte across a wide array of sample types. As an internal standard, it is added to the sample before analysis to correct for variations in instrument response. As a surrogate analyte, it is added to the sample before extraction to monitor the efficiency of the entire analytical procedure.

Its application has been noted in the analysis of various matrices, including:

The consistent performance of Dicyclohexyl phthalate-3,4,5,6-d4 across these diverse applications underscores its importance in modern analytical chemistry for ensuring reliable and accurate phthalate quantification.

Environmental Research Applications of Dicyclohexyl Phthalate 3,4,5,6 D4

Monitoring Phthalate (B1215562) Contamination in Aquatic Environments

The ubiquitous nature of phthalates leads to their inevitable release into aquatic ecosystems through various pathways, including industrial and municipal wastewater discharges, agricultural runoff, and atmospheric deposition. Monitoring their presence in these environments is crucial for assessing potential ecological risks. Dicyclohexyl phthalate-3,4,5,6-d4 is instrumental in the analytical methods developed for this purpose.

Surface Water and Wastewater Analysis

Accurate determination of phthalate concentrations in surface waters and wastewater is essential for evaluating the extent of pollution and the effectiveness of water treatment processes. Dicyclohexyl phthalate-3,4,5,6-d4 is employed as an internal standard in methods such as gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography coupled to mass spectrometry (UHPLC-MS) for the analysis of these aqueous samples. sigmaaldrich.com The use of a deuterated standard like DCHP-d4 is particularly important in complex matrices such as wastewater, where other organic and inorganic constituents can interfere with the analytical signal of the target phthalates. By adding a known amount of DCHP-d4 to the sample at the beginning of the analytical process, any losses or signal suppression/enhancement that occurs during extraction, cleanup, and instrumental analysis can be accounted for, leading to more accurate quantification of the native phthalates.

Studies have detected various phthalates in surface waters at concentrations ranging from nanograms to micrograms per liter. For instance, in China, concentrations of dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) in surface water have been reported to range from 0.01 to 133.7 μg/L and 0.01 to 148.75 μg/L, respectively. frontiersin.orgfrontiersin.org The application of analytical methods using deuterated internal standards is crucial for generating such precise data, which is then used to assess ecological risks. frontiersin.orgfrontiersin.org

Table 1: Reported Concentrations of Selected Phthalates in Surface Water

| Phthalate | Concentration Range (μg/L) | Location |

|---|---|---|

| Dibutyl phthalate (DBP) | 0.01 - 133.7 | China frontiersin.orgfrontiersin.org |

| Di(2-ethylhexyl) phthalate (DEHP) | 0.01 - 148.75 | China frontiersin.orgfrontiersin.org |

| Total Phthalates | 1.44 - 12.08 | U-Tapao Canal, Thailand nih.gov |

Sediment and Sludge Characterization

Due to their hydrophobic nature, many phthalates tend to adsorb onto particulate matter in the water column and accumulate in bottom sediments and sewage sludge. nih.gov These environmental compartments can act as long-term sinks and potential secondary sources of phthalate contamination. The analysis of phthalates in these solid matrices is challenging due to the complexity of the sample matrix, which can contain a wide variety of interfering substances.

The use of Dicyclohexyl phthalate-3,4,5,6-d4 as an internal standard is a common practice in the analysis of sediments and sludge. mdpi.com It is introduced into the sample prior to extraction, typically using methods like Soxhlet extraction or pressurized liquid extraction. The presence of DCHP-d4 throughout the entire analytical procedure helps to correct for variations in extraction efficiency and instrumental response, which are often more pronounced in solid samples compared to water samples. This ensures that the reported concentrations of phthalates in sediments and sludge are reliable and accurately reflect the level of contamination. For example, studies have found significant concentrations of DEHP in sludge samples, highlighting the importance of accurate analytical methods for monitoring these environmental sinks. mdpi.com

Assessment of Phthalates in Terrestrial and Atmospheric Compartments

Phthalate contamination is not limited to aquatic environments; they are also found in terrestrial and atmospheric compartments. Human exposure to phthalates can occur through ingestion of contaminated soil and dust, as well as inhalation of airborne particles.

Soil and Indoor Dust Studies

Phthalates can be introduced into the soil through the application of sewage sludge as fertilizer, irrigation with contaminated water, and the degradation of plastic materials. Indoor dust is a significant reservoir for phthalates due to their use in a wide range of consumer products found in homes and buildings, such as vinyl flooring, furniture, and electronics. nih.govmdpi.com Humans, particularly children, can be exposed to phthalates through the ingestion of indoor dust. nih.gov

Analytical methods for the determination of phthalates in soil and indoor dust often utilize Dicyclohexyl phthalate-3,4,5,6-d4 as an internal standard to ensure the accuracy of the results. The complexity of these matrices necessitates the use of robust analytical techniques, and the inclusion of a deuterated internal standard is crucial for compensating for matrix effects that can lead to either underestimation or overestimation of the actual phthalate concentrations. Research has shown that indoor dust can contain high levels of various phthalates, making it a significant pathway for human exposure. nih.gov

Table 2: Common Phthalates Detected in Indoor Dust

| Phthalate | Common Abbreviation |

|---|---|

| Di(2-ethylhexyl) phthalate | DEHP mdpi.com |

| Di-n-butyl phthalate | DnBP mdpi.com |

| Dioctyl phthalate | DOP mdpi.com |

| Butyl benzyl phthalate | BBzP mdpi.com |

| Dimethyl phthalate | DMP mdpi.com |

Atmospheric Particulate and Air Quality Monitoring

Phthalates can be released into the atmosphere through volatilization from plastic products and are often found associated with airborne particulate matter. Inhalation of these particles represents another potential route of human exposure. Monitoring the concentration of phthalates in the air is important for assessing air quality and understanding the atmospheric transport of these compounds.

In the analysis of atmospheric particulate matter for phthalates, Dicyclohexyl phthalate-3,4,5,6-d4 can be used as an internal standard. Air samples are typically collected by drawing a known volume of air through a filter, which traps the particulate matter. The phthalates are then extracted from the filter and analyzed, often by GC-MS. The use of DCHP-d4 helps to correct for any variability in the extraction and analytical process, ensuring that the data on atmospheric phthalate concentrations are accurate and comparable across different studies and locations.

Elucidating Environmental Fate and Transport Mechanisms of Phthalates

Understanding the environmental fate and transport of phthalates is essential for predicting their distribution in the environment and assessing their potential for long-range transport and accumulation in remote ecosystems. This involves studying processes such as degradation (biodegradation, photodegradation, hydrolysis), sorption to soil and sediment, and atmospheric transport.

While Dicyclohexyl phthalate-3,4,5,6-d4 is primarily used as an internal standard for quantification, the data generated using such reliable analytical methods are fundamental to studies on the environmental fate and transport of phthalates. researchgate.net Accurate concentration data from various environmental compartments (water, sediment, soil, air) are used to develop and validate environmental fate models. These models can then be used to predict the behavior of phthalates under different environmental conditions and to assess the potential for these compounds to be transported far from their original sources. The use of deuterated standards in these underlying analytical measurements ensures the quality and reliability of the data used for such environmental modeling and risk assessment. nih.gov

Hydrolysis and Biodegradation Pathway Investigations

The initial step in the breakdown of DCHP in both biotic and abiotic systems is the hydrolysis of one of the ester bonds. This reaction results in the formation of monocyclohexyl phthalate (MCHP) and cyclohexanol (B46403). This process can be catalyzed by enzymes present in various microorganisms or can occur abiotically, although the latter is generally a slower process. In vitro studies have demonstrated that intestinal and hepatic preparations from various species, including rats, ferrets, and primates, can hydrolyze DCHP to MCHP cpsc.gov. The rate of this metabolic conversion can be several times slower compared to other phthalate esters like dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) cpsc.gov.

Following the initial hydrolysis, MCHP can undergo further degradation. The second ester bond is hydrolyzed, leading to the formation of phthalic acid and another molecule of cyclohexanol. Phthalic acid is a central intermediate in the degradation pathway of many phthalate esters mdpi.comnih.govnih.gov.

Microorganisms play a crucial role in the ultimate degradation of DCHP. Various bacterial strains have been identified that can utilize phthalates as a source of carbon and energy. For instance, some Enterobacter species have shown the capability to degrade DCHP, although it is considered more resistant to degradation compared to other phthalates with linear side chains nih.govrepec.org. The biodegradation process continues with the breakdown of phthalic acid into simpler molecules that can enter central metabolic pathways and are ultimately mineralized to carbon dioxide and water under aerobic conditions nih.gov.

The general pathway for the hydrolysis and biodegradation of DCHP can be summarized as follows:

Table 1: General Hydrolysis and Biodegradation Pathway of Dicyclohexyl Phthalate

| Step | Reactant | Product(s) | Process |

|---|---|---|---|

| 1 | Dicyclohexyl phthalate | Monocyclohexyl phthalate + Cyclohexanol | Hydrolysis (Biotic/Abiotic) |

| 2 | Monocyclohexyl phthalate | Phthalic acid + Cyclohexanol | Hydrolysis (Biotic/Abiotic) |

| 3 | Phthalic acid | Further degradation products (e.g., protocatechuic acid) | Microbial Biodegradation |

| 4 | Degradation Intermediates | Carbon dioxide + Water | Mineralization |

It is important to note that the rate of these degradation processes is influenced by various environmental factors, including temperature, pH, and the presence of acclimated microbial populations.

Biomonitoring and Human Exposure Assessment Facilitated by Dicyclohexyl Phthalate 3,4,5,6 D4

Role in Human Biomonitoring Programs for Phthalate (B1215562) Exposure

Human biomonitoring programs are essential for evaluating the extent of public exposure to environmental chemicals like phthalates. nih.govepa.gov These programs often rely on the analysis of phthalate metabolites in biological samples, such as urine, to gauge exposure levels. nih.govnih.gov Dicyclohexyl phthalate-3,4,5,6-d4 serves as an internal standard in these analyses. sigmaaldrich.comsigmaaldrich.com

Internal standards are crucial for ensuring the accuracy and reliability of analytical measurements. Because Dicyclohexyl phthalate-3,4,5,6-d4 is chemically almost identical to its non-deuterated counterpart, it behaves similarly during sample preparation and analysis. sigmaaldrich.comsigmaaldrich.com This allows for the correction of any sample loss or variability that may occur during the analytical process, leading to more precise quantification of phthalate exposure. sigmaaldrich.comsigmaaldrich.com

The use of deuterated standards like Dicyclohexyl phthalate-3,4,5,6-d4 is a key component of robust biomonitoring studies that aim to understand the prevalence of phthalate exposure in the general population and in specific subgroups, such as children and women of child-bearing age. epa.gov

Analysis of Phthalates in Biological Samples

The accurate measurement of phthalates and their metabolites in biological matrices such as urine, serum, and semen is fundamental to exposure assessment. nih.govnih.govresearchgate.net Dicyclohexyl phthalate-3,4,5,6-d4 is frequently employed as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comsigmaaldrich.comtoxicfreefood.org

When analyzing biological samples, a known amount of Dicyclohexyl phthalate-3,4,5,6-d4 is added to the sample at the beginning of the analytical procedure. sigmaaldrich.comsigmaaldrich.com By comparing the measured amount of the deuterated standard to the known amount added, scientists can calculate the recovery of the target phthalates and their metabolites, thereby correcting for any analytical inconsistencies. sigmaaldrich.com This isotope dilution technique significantly improves the accuracy and precision of the results. sigmaaldrich.com

The table below summarizes analytical techniques where deuterated internal standards like Dicyclohexyl phthalate-3,4,5,6-d4 are utilized for the analysis of phthalates in biological samples.

| Analytical Technique | Matrix | Purpose of Deuterated Standard |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine, Serum | Quantification of phthalate metabolites. nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Adipose Tissue | Determination of phthalate and metabolite concentrations. toxicfreefood.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Blood Serum, Semen, Adipose Tissue | Measurement of phthalate levels. researchgate.net |

Tracing of Phthalate Metabolism and Metabolite Identification in vivo and in vitro

Understanding how phthalates are metabolized in the body is crucial for identifying the most relevant biomarkers of exposure and for assessing potential health risks. nih.govresearchgate.net Deuterated compounds like Dicyclohexyl phthalate-3,4,5,6-d4 are instrumental in these metabolic studies. medchemexpress.com

In in vivo studies, deuterated phthalates can be administered to laboratory animals. nih.gov By tracking the appearance of deuterated metabolites in urine and feces, researchers can elucidate the metabolic pathways of the parent compound. nih.gov Similarly, in vitro studies using liver microsomes or other enzyme preparations can utilize Dicyclohexyl phthalate-3,4,5,6-d4 to identify the specific enzymes involved in phthalate metabolism and the resulting metabolites. sigmaaldrich.com

The distinct mass of the deuterated label allows for the clear differentiation of the administered compound and its metabolites from naturally occurring, non-labeled compounds, facilitating their identification and quantification in complex biological matrices.

Investigation of Phthalate Levels in Food and Consumer Products

Food and consumer products are significant sources of human exposure to phthalates. europa.eunih.gov Analytical methods used to measure phthalate concentrations in these matrices also benefit from the use of internal standards like Dicyclohexyl phthalate-3,4,5,6-d4. sigmaaldrich.comsigmaaldrich.com

Phthalates can migrate from packaging materials into food, particularly fatty foods. europa.eu They are also found in a wide range of consumer products, including toys, personal care products, and building materials. gcms.czaccustandard.com To accurately quantify the levels of various phthalates in these complex samples, analytical chemists rely on isotope dilution mass spectrometry. sigmaaldrich.comsigmaaldrich.com

By adding Dicyclohexyl phthalate-3,4,5,6-d4 to the sample extract, analysts can compensate for matrix effects—interferences from other components in the sample—that can suppress or enhance the analytical signal of the target phthalates. sigmaaldrich.com This ensures that the reported concentrations are accurate and reliable.

The following table provides examples of research findings on phthalate levels in various products, where deuterated internal standards are essential for accurate quantification.

| Product Category | Common Phthalates Detected | Analytical Importance of Deuterated Standards |

| Food | Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DnBP) | Corrects for matrix effects from fats and oils. europa.eunih.gov |

| Consumer Products (e.g., toys, plastics) | Dibutyl phthalate (DBP), Benzylbutyl phthalate (BBP), Diisobutyl phthalate (DIBP), Bis(2-ethylhexyl) phthalate (DEHP) | Ensures accurate quantification in diverse and complex materials. gcms.czaccustandard.com |

| Personal Care Products | Diethyl phthalate (DEP) | Improves precision in the analysis of complex formulations. sigmaaldrich.comnih.gov |

Challenges, Quality Assurance, and Future Directions in Dicyclohexyl Phthalate 3,4,5,6 D4 Research

Minimizing Background Contamination in Trace Analysis

A primary challenge in the analysis of phthalates is their ubiquitous presence in the laboratory environment, which can lead to background contamination and result in false positives or overestimated concentrations. researchgate.net Phthalates are commonly found in laboratory air, organic solvents, chemical reagents, and various plastic materials such as tubing, caps, and filter papers. researchgate.netnih.gov Di(2-ethylhexyl)phthalate (DEHP) and dibutyl phthalate (B1215562) (DBP) are particularly notorious for causing blank problems in trace analysis. nih.gov Given that Dicyclohexyl phthalate-3,4,5,6-d4 is used to measure trace levels of the parent compound, minimizing this background noise is paramount for analytical accuracy.

Effective mitigation requires a multi-faceted approach to identify and eliminate sources of contamination at every stage of the analytical procedure. researchgate.net Strategies begin with the careful selection and cleaning of laboratory equipment. Rinsing glassware with appropriate solvents followed by heating in an oven can achieve a significant reduction in DBP and DEHP contamination. researchgate.net Furthermore, storing glassware in a desiccator containing aluminum oxide can help prevent the adsorption of airborne phthalates. researchgate.net The purification of solvents is also a critical step; methods such as redistillation or, more effectively, solid-phase extraction (SPE) can remove phthalate contaminants. researchgate.net Simplifying and shortening the analytical workflow helps to minimize the sample's exposure to potential contamination sources. mdpi.com

| Source of Contamination | Mitigation Strategy | Reference |

|---|---|---|

| Laboratory Air | Store glassware in desiccators with aluminum oxide; minimize sample exposure time. | researchgate.net |

| Solvents and Reagents | Clean solvents with aluminum oxide; use solid-phase extraction (SPE) for purification; select high-purity reagents. | researchgate.net |

| Laboratory Materials (glassware, plastic tubing, caps) | Solvent rinsing followed by heating (e.g., 400°C); avoid plastic materials where possible; conduct blank tests on all materials. | researchgate.net |

| Analytical Procedure | Simplify and shorten sample preparation steps; use techniques like dispersive solid-phase extraction (dSPE) to reduce glassware use. | mdpi.com |

Interlaboratory Variability and Harmonization of Methods

Ensuring that data from different laboratories are comparable and accurate is a significant challenge in human biomonitoring and environmental analysis. researchgate.net Studies have revealed considerable interlaboratory variability in the measurement of phthalate biomarkers. researchgate.netnih.gov To address this, quality assurance and quality control (QA/QC) programs, such as the HBM4EU project, have been established to assess and improve the comparability of analytical results among laboratories. researchgate.netnih.gov

These programs utilize proficiency tests (PT) where multiple expert laboratories analyze the same control materials. nih.gov A prerequisite for participation in such programs is often the use of isotopically labeled analogs, like Dicyclohexyl phthalate-3,4,5,6-d4, as internal standards to correct for variations in sample processing and instrumental analysis. nih.gov The results from these initiatives demonstrate their success; the HBM4EU program saw a substantial improvement in performance after the first round of testing, ultimately achieving an average satisfactory performance rate of 90%. researchgate.netnih.gov The interlaboratory reproducibility, initially averaging 24% for biomarkers of single-isomer phthalates, improved to 17% among laboratories that consistently achieved satisfactory performance. researchgate.netnih.gov This highlights how the combination of proficiency testing, method harmonization, and the mandatory use of isotope-labeled internal standards builds a network of competent laboratories capable of generating comparable and accurate data. researchgate.net The International Organisation of Vine and Wine (OIV) also specifies a method for phthalate determination in wines that uses deuterated internal standards, including DCHP-d4, to ensure consistency. oiv.int

| Phthalate Type | Average Interlaboratory Reproducibility (All Labs) | Improved Reproducibility (Labs with Satisfactory Performance) | Reference |

|---|---|---|---|

| Single-Isomer Phthalates (e.g., DnBP, DEHP) | 24% | 17% | researchgate.netnih.gov |

| Mixed-Isomer Phthalates (e.g., DiNP, DiDP) and DINCH | 43% | 26% | researchgate.netnih.gov |

Advancements in Isotope-Labeled Standards and Analytical Techniques

The use of Dicyclohexyl phthalate-3,4,5,6-d4 is intrinsically linked to the advancement of analytical techniques, particularly isotope dilution mass spectrometry (IDMS). sigmaaldrich.comsigmaaldrich.com The core advantage of this method is that the isotope-labeled standard has nearly identical physicochemical properties to its non-labeled counterpart. sigmaaldrich.comsigmaaldrich.com This means it behaves identically during sample extraction, cleanup, and chromatographic separation, allowing it to effectively compensate for analyte loss and matrix effects that can bias results in standard LC-MS or GC-MS analysis. sigmaaldrich.comsigmaaldrich.com By spiking a sample with a known amount of the labeled standard before processing, any loss of the target analyte can be accurately determined and corrected for, leading to more precise and reliable quantification. sigmaaldrich.com

The efficacy of Dicyclohexyl phthalate-3,4,5,6-d4 is enhanced by its application with state-of-the-art analytical instrumentation. Modern techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS), like a Q-Orbitrap, provide the high sensitivity and selectivity needed for trace-level detection in complex matrices such as aquatic environments. sigmaaldrich.com Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust approach for analyzing phthalates in challenging food matrices like wine and olive oil, achieving low limits of detection. mdpi.com The incorporation of 13C- or D4-isotopically labeled internal standards for each phthalate metabolite is crucial for improving assay precision in these selective methods. nih.gov

Potential for Dicyclohexyl Phthalate-3,4,5,6-d4 in Broader Chemical Mechanistic Studies

Beyond its role as an internal standard for quantification, Dicyclohexyl phthalate-3,4,5,6-d4 holds significant potential as a tool in broader chemical mechanistic and toxicological studies. The parent compound, DCHP, is recognized as a reproductive and developmental toxicant, with evidence of toxicity to the liver, kidneys, and thyroid. cpsc.govresearchgate.net It is metabolized in the liver through processes of hydrolysis, oxidation, and conjugation. nih.gov In vitro and in vivo studies have shown that phthalate diesters often become more biologically active after being hydrolyzed into their monoester forms. mdpi.com

Q & A

Q. How to cross-validate data across studies using different deuterated phthalate standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.